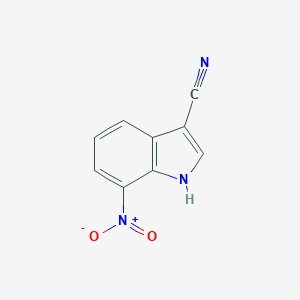

7-Nitro-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

7-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLWNFFDVCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research and Applications

While the broader class of nitroindole derivatives has been investigated for various biological activities, specific research focusing on the pharmacological applications of 7-Nitro-1H-indole-3-carbonitrile is limited in published literature. For instance, studies on the related compound series, 7-nitro-1H-indole-2-carboxylic acid derivatives, have identified them as potential allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in diabetes. acs.orgresearchgate.net

Given its structure as a functionalized heterocycle, this compound serves primarily as a chemical building block. bldpharm.com Its distinct substitution pattern makes it a valuable intermediate for synthetic chemists aiming to construct more elaborate molecules for screening in drug discovery programs or for materials science applications. The presence of reactive handles (nitro and nitrile groups) allows for its incorporation into larger, more complex molecular architectures.

Advanced Spectroscopic and Structural Characterization Techniques for 7 Nitro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy.achemblock.combldpharm.com

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 7-Nitro-1H-indole-3-carbonitrile, both one-dimensional and two-dimensional NMR techniques are indispensable.

1H NMR and 13C NMR Chemical Shift Assignments and Coupling Analysis.achemblock.combldpharm.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework of this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons on the indole (B1671886) ring and the single proton of the pyrrole (B145914) ring. The electron-withdrawing nature of the nitro group at the 7-position and the nitrile group at the 3-position significantly influences the chemical shifts of the adjacent protons, causing them to resonate at lower fields.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. ucl.ac.uk The carbon atoms directly attached to the electron-withdrawing nitro and nitrile groups exhibit characteristic downfield shifts. For instance, the carbon of the nitrile group (C≡N) typically appears in a distinct region of the spectrum. ucl.ac.uk

Below are representative, though not experimentally verified for this specific isomer, data tables for ¹H and ¹³C NMR of a related indole derivative, which illustrate the type of information obtained.

Table 1: ¹H NMR Data for an Indole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (NH) | 12.21 | s | - |

| H-2 | 8.30 | s | - |

| H-4 | 7.66 | dd | 8.0, 1.0 |

| H-5 | 7.05 | t | 7.7 |

Note: Data is for 7-iodo-1H-indole-3-carbonitrile and serves as an illustrative example. mdpi.com

Table 2: ¹³C NMR Data for an Indole Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 132.5 |

| C-3 | 85.9 |

| C-3a | 127.1 |

| C-4 | 135.3 |

| C-5 | 123.5 |

| C-6 | 118.5 |

| C-7 | 78.2 |

| C-7a | 137.2 |

Note: Data is for 7-iodo-1H-indole-3-carbonitrile and serves as an illustrative example. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation.tsijournals.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in their sequential assignment around the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbons of the nitrile group and the carbons at the ring junctions (C-3a and C-7a), by observing their long-range couplings to nearby protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification.achemblock.combldpharm.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. uobasrah.edu.iq For this compound, these methods confirm the presence of the key nitro (NO₂) and nitrile (C≡N) groups.

Nitrile (C≡N) group: A sharp and intense absorption band characteristic of the C≡N stretching vibration is expected in the IR spectrum, typically in the range of 2229 cm⁻¹. mdpi.com

Nitro (NO₂) group: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

N-H group: The N-H stretching vibration of the indole ring is expected as a sharp band around 3233 cm⁻¹. mdpi.com

Aromatic C-H and C=C bonds: The spectra also show characteristic absorptions for the aromatic C-H stretching and C=C ring stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | ~3233 mdpi.com |

| C≡N | Stretch | ~2229 mdpi.com |

| NO₂ | Asymmetric Stretch | 1550-1475 |

| NO₂ | Symmetric Stretch | 1360-1290 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.achemblock.combldpharm.com

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and molecular formula of a compound. uobasrah.edu.iq For this compound, high-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which allows for the unambiguous determination of its elemental composition (C₉H₅N₃O₂). achemblock.com

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂. tsijournals.comnih.gov For indole derivatives, fragmentation often involves the indole ring itself. scirp.org A possible fragmentation could be the loss of the nitro group followed by the loss of HCN from the pyrrole ring.

Table 4: Expected Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [C₉H₅N₃O₂]⁺ | 187.0382 | Molecular Ion (M⁺) |

| [M - NO]⁺ | 157 | Loss of nitric oxide |

Note: The exact m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Structure and Conformation.bldpharm.comuobasrah.edu.iqresearchgate.net

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the planarity of the indole ring system.

This technique would also reveal the conformation of the nitro group relative to the indole ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and the oxygen of the nitro group of another) or π-π stacking between the aromatic rings, can be determined. researchgate.net This information is crucial for understanding the solid-state properties of the compound.

Computational Investigations of this compound Remain Largely Unexplored

Despite the growing interest in the pharmacological potential of indole derivatives, comprehensive computational and theoretical studies focusing specifically on the chemical compound This compound are conspicuously absent from publicly available scientific literature. While extensive research employing computational chemistry has been conducted on a variety of substituted indoles, including other nitroindole isomers and indole-3-carbonitrile derivatives, a detailed theoretical examination of this particular molecule has yet to be published.

Computational chemistry provides a powerful lens for understanding the intricate relationship between a molecule's structure and its chemical behavior. Techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are routinely used to predict molecular geometry, electronic properties, and reactivity. Furthermore, in silico methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are invaluable in the early stages of drug discovery for assessing the potential of a compound to be a viable drug candidate.

For many related indole compounds, these computational tools have been successfully applied to:

Optimize molecular structures and perform conformational analysis to identify the most stable three-dimensional arrangement of the atoms.

Analyze frontier molecular orbitals (HOMO and LUMO) to understand the electron-donating and accepting capabilities of the molecule, which are crucial for predicting its reactivity in chemical reactions.

Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, providing insights into how the molecule will interact with other molecules and biological targets.

Elucidate reaction pathways and analyze transition states through quantum chemical calculations, offering a deeper understanding of reaction mechanisms at a molecular level.

Predict biological activity and ADMET properties through in silico simulations, including molecular docking studies to visualize and quantify the binding of the molecule to specific protein targets.

The application of these established computational methodologies to this compound would undoubtedly provide valuable insights into its chemical properties and potential biological applications. Such studies could elucidate the influence of the nitro group at the 7-position and the carbonitrile group at the 3-position on the electronic structure and reactivity of the indole scaffold. This information would be instrumental in guiding future experimental research, including the design of novel synthetic routes and the exploration of its pharmacological profile.

However, at present, a dedicated and thorough computational investigation of this compound remains a gap in the scientific literature. The absence of specific data, including optimized geometric parameters, HOMO-LUMO energy gaps, MEP maps, and molecular docking scores, precludes a detailed discussion and the generation of the comprehensive data tables requested. Future research in this area is warranted to fully characterize this intriguing indole derivative and unlock its potential.

Computational Chemistry and Theoretical Investigations of 7 Nitro 1h Indole 3 Carbonitrile

In Silico Predictions of Biological Activity and ADMET Properties

Structure-Activity Relationship (SAR) Derivations from Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. While direct computational SAR models for 7-Nitro-1H-indole-3-carbonitrile are scarce, valuable inferences can be drawn from studies on closely related analogs, such as 7-nitro-1H-indole-2-carboxylic acid derivatives, which have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). nih.gov

In a study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives, the binding mode of this class of indoles was predicted using the CDOCKER algorithm, a molecular docking method based on a CHARMm force field. nih.gov Such computational models help to visualize the plausible interactions between the ligand and the amino acid residues within the target's binding site.

The SAR for these related compounds revealed several key features:

The 7-nitro group: This group was found to be crucial for the inhibitory activity. Its electron-withdrawing nature and potential for hydrogen bonding appear to be important for anchoring the molecule in the binding pocket.

The indole (B1671886) scaffold: The bicyclic ring system serves as a rigid core, positioning the key interacting groups in the correct orientation for binding.

Substituents on the indole nitrogen (N1): Modifications at this position have been shown to significantly impact activity. For example, the introduction of various alkyl and benzyl (B1604629) groups can modulate potency and selectivity.

Based on the SAR of these analogs, a hypothetical SAR for this compound can be proposed. The replacement of the 2-carboxylic acid group with a 3-carbonitrile group would alter the molecule's steric and electronic properties. The carbonitrile group is a linear, polar group that can act as a hydrogen bond acceptor. Its placement at the 3-position is common in many biologically active indoles.

To illustrate the principles of SAR derived from such studies, the following table summarizes findings for a series of 7-nitro-1H-indole-2-carboxylic acid derivatives, which can serve as a model for understanding the importance of various substituents.

Table 1: Illustrative Structure-Activity Relationship of 7-Nitroindole (B1294693) Analogs

| Compound Series | Modification | Impact on Activity | Computational Rationale (Hypothesized) |

| 7-Nitro-1H-indole Core | Removal or relocation of the 7-nitro group | Significant loss of activity | The nitro group is essential for key interactions (e.g., hydrogen bonding) in the active site. |

| Indole N1 Position | Introduction of small alkyl groups | Variable, can increase or decrease potency | Modulates lipophilicity and can influence the orientation of the indole ring in the binding pocket. |

| Indole N1 Position | Introduction of larger or substituted benzyl groups | Often leads to increased potency | Can form additional hydrophobic or polar interactions with the target protein. |

| Position 2/3 Substituent | Carboxylic acid vs. Carbonitrile | Alters electronic and steric profile | The carbonitrile group is a weaker hydrogen bond acceptor than a carboxylate but is sterically less demanding. |

This table is a conceptual representation based on findings from related compounds and is intended to illustrate the SAR derivation process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. achemblock.com For a class of compounds like this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

While a specific QSAR model for this compound is not available in the reviewed literature, the methodology is well-established for other indole derivatives. nih.govacs.org The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. This would include a "training set" to build the model and a "test set" to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity and branching of the molecule.

Geometric (3D): Molecular surface area, volume, and other shape-related parameters.

Electronic: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Physicochemical: LogP (lipophilicity), molar refractivity, etc.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a mathematical relationship between the descriptors and the biological activity. sigmaaldrich.com

Model Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with the test set. nih.govsigmaaldrich.com

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. nih.gov

Table 2: Conceptual Framework for a QSAR Model of 7-Nitroindole Derivatives

| QSAR Component | Description | Example Descriptors for 7-Nitroindole Derivatives |

| Dependent Variable | The biological activity being modeled (e.g., IC₅₀, pIC₅₀). | Inhibitory concentration against a specific enzyme. |

| Independent Variables (Descriptors) | Numerical representations of molecular structure and properties. | LogP, Dipole Moment, HOMO Energy, Molecular Surface Area, Number of Hydrogen Bond Donors/Acceptors. |

| Statistical Method | Algorithm used to create the mathematical equation. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Validation Metrics | Statistical measures of the model's quality and predictability. | R² (coefficient of determination), Q² (cross-validated R²), R²_pred (external validation). |

This framework illustrates how a QSAR study would be structured to guide the design of novel this compound derivatives with potentially improved therapeutic properties. The insights gained from such models can help in understanding the key molecular features driving the biological activity of this class of compounds.

Biological Activity and Mechanistic Studies of 7 Nitro 1h Indole 3 Carbonitrile in Vitro

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

There is no publicly available scientific literature detailing the in vitro cytotoxicity or antiproliferative activity of 7-Nitro-1H-indole-3-carbonitrile against any cancer cell lines.

Assessment of Anti-Cancer Potential across Diverse Malignancies (e.g., Breast, Lung, Ovarian, CNS, Colon, Renal Cancer Cell Lines)

No studies were found that assessed the anti-cancer potential of this compound across diverse malignancies. Consequently, there is no data, including IC50 values, to present in a table format for breast, lung, ovarian, CNS, colon, or renal cancer cell lines.

Analysis of Apoptotic Induction Mechanisms

In the absence of cytotoxicity studies, there has been no subsequent investigation into the mechanisms of cell death, such as the induction of apoptosis, that might be caused by this compound in cancer cells.

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

A thorough review of scientific databases yielded no studies on the antimicrobial efficacy of this compound.

Spectrum of Activity against Gram-Positive and Gram-Negative Bacteria

There is no available data, such as Minimum Inhibitory Concentration (MIC) values, to report on the activity of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Activity against Pathogenic Fungi

Similarly, no research has been published detailing the antifungal properties of this compound against any pathogenic fungi. Therefore, no MIC values or other measures of antifungal activity can be provided.

Antioxidant Properties and Radical Scavenging Assays

No studies have been conducted to evaluate the antioxidant properties of this compound. There is no data from radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Elucidation of Molecular Mechanisms of Action

As there are no direct studies on the molecular mechanisms of this compound, this section will explore the elucidated mechanisms of its closest structural analogs to provide a theoretical framework for its potential biological activities.

No specific enzyme inhibition or receptor modulation studies have been published for this compound. However, research on analogous compounds suggests that it may possess inhibitory activity against certain enzymes.

One area of potential activity is the inhibition of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. A series of derivatives of the closely related 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of FBPase. nih.gov In these studies, the indole (B1671886) scaffold served as a core structure for potent inhibitors, with one derivative, compound 3.9 (the N-benzyl amide of 7-nitro-1H-indole-2-carboxylic acid), exhibiting an IC₅₀ value of 0.99 μM. nih.govresearchgate.net The binding mode of these inhibitors was predicted to be at an allosteric site of the FBPase enzyme. nih.gov Although this compound differs by having a carbonitrile at the 3-position instead of a carboxylic acid derivative at the 2-position, the shared 7-nitroindole (B1294693) core suggests that it could be investigated for similar FBPase inhibitory properties.

Furthermore, indole-3-carbonitrile derivatives with different substitutions at the 7-position have been explored as potential protein kinase inhibitors. For instance, 7-Iodo-1H-indole-3-carbonitrile was synthesized as a core fragment for the development of new protein kinase inhibitors, as the indole core is a common pharmacophore that interacts with the ATP binding pocket of these enzymes. mdpi.comresearchgate.net This suggests that the this compound scaffold might also be a candidate for targeting protein kinases.

Direct identification of cellular targets and signaling pathways for this compound has not been reported. Based on the activity of its analogs, potential pathways can be hypothesized.

Should the compound act as an FBPase inhibitor like its 2-carboxylic acid analogs, it would primarily impact the gluconeogenesis pathway. nih.gov FBPase is a rate-limiting enzyme in this pathway, and its inhibition would lead to decreased glucose production, a mechanism of interest for the treatment of type 2 diabetes. nih.govresearchgate.net

If, like its 7-iodo counterpart, it functions as a protein kinase inhibitor, the specific signaling pathways affected would depend on the kinase(s) it targets. mdpi.com Protein kinases are crucial components of numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. Therefore, inhibition could affect pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or others, which are often dysregulated in cancer. mdpi.com The synthesis of 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was also undertaken in the context of identifying new protein kinase inhibitors, further supporting this potential area of activity for the broader class of 7-substituted indole-3-carbonitriles. mdpi.com

Comparative Biological Activity with Structurally Related Indole Derivatives

The biological activity of indole derivatives is highly dependent on the nature and position of their substituents. Comparing this compound with its known, structurally related derivatives highlights these structure-activity relationships (SAR).

The most direct comparisons can be made with other 7-substituted indole-3-carbonitriles and 7-nitroindole derivatives.

Substitution at Position 7: The presence of a small, electron-withdrawing group like a nitro (in the target compound), iodo, or bromo group at the 7-position is a common feature in the design of kinase inhibitors. mdpi.commdpi.com7-Iodo-1H-indole-3-carbonitrile was specifically created as a fragment for developing protein kinase inhibitors. mdpi.com The rationale is that the halogen atom could participate in halogen bonding with the target protein, a recognized interaction in drug design. While a nitro group cannot form halogen bonds, its electronic and steric properties would still significantly influence the molecule's interaction with a binding pocket.

Substitution at Position 3: The carbonitrile group at the 3-position is a key feature. In the case of 7-nitro-1H-indole-2-carboxylic acid derivatives, the carboxyl group and its amide derivatives at the 2-position were crucial for their potent FBPase inhibitory activity. nih.gov Replacing this with a carbonitrile at position 3, as in the title compound, would drastically alter the molecule's electronic distribution and hydrogen bonding capacity, likely changing its target profile from FBPase to other enzymes, such as protein kinases.

The following table provides a comparison of this compound with its structurally related analogs for which biological data or a therapeutic rationale has been published.

Table 1: Comparative Data of this compound and Related Derivatives

| Compound Name | Structure | Key Structural Differences from Target Compound | Investigated Biological Activity/Target |

| This compound | - | In vitro activity not reported in reviewed literature | |

| 7-nitro-1H-indole-2-carboxylic acid | Carboxylic acid at C2 instead of carbonitrile at C3 | Allosteric inhibition of Fructose-1,6-bisphosphatase (FBPase) nih.gov | |

| 7-Iodo-1H-indole-3-carbonitrile | Iodo at C7 instead of nitro | Synthesized as a core fragment for protein kinase inhibitors mdpi.com | |

| 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile | Bromo at C7, methyl at N1, phenyl at C2 | Synthesized for screening as a potential protein kinase inhibitor mdpi.com |

Applications of 7 Nitro 1h Indole 3 Carbonitrile in Organic Synthesis and Medicinal Chemistry Research

Building Block for the Synthesis of Complex Heterocyclic Systems

The indole (B1671886) framework is a cornerstone in the synthesis of complex heterocyclic compounds. uni-rostock.deresearchgate.net The reactivity of the indole ring, modified by the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups at the 7- and 3-positions respectively, makes 7-Nitro-1H-indole-3-carbonitrile a potentially versatile precursor. The nitro group, in particular, is highly useful in organic synthesis and can be readily transformed into other functional groups, facilitating the construction of diverse molecular architectures. sci-hub.se

While specific, documented multi-step syntheses starting from this compound are not prevalent in available literature, its analogue, 7-nitroindole-3-carboxaldehyde, is widely used as an intermediate. chemimpex.com It serves as a starting point for creating various nitrogen-containing heterocycles crucial for pharmaceutical and agrochemical development. chemimpex.com Synthetic strategies such as the Fischer indole synthesis, reductive cyclization of nitro compounds, and various coupling reactions are common methods for building indole-based systems. nih.gov For instance, the synthesis of 7-iodo-1H-indole-3-carbonitrile, a related halogenated analogue, was developed to create a core fragment for new protein kinase inhibitors, showcasing the utility of the indole-3-carbonitrile scaffold in building complex functional molecules. mdpi.com The development of new synthetic methodologies, including multicomponent reactions and green chemistry approaches, continues to expand the toolkit for creating indole-containing heterocycles. researchgate.netnih.gov

Scaffold for Novel Drug Discovery and Development

The indole scaffold is a foundational structure in drug discovery, with numerous approved drugs containing this moiety. researchgate.netmdpi.com The indole-3-carbonitrile substructure, in particular, has been identified as a key component in the development of potent, targeted therapeutics.

The modification of the this compound scaffold is a key strategy for developing derivatives with improved potency and selectivity. By altering substituents on the indole nitrogen, the benzene (B151609) ring, or by transforming the nitrile group, chemists can fine-tune the molecule's interaction with biological targets.

A prime example of this strategy involves a different but related scaffold, 1H-indole-3-carbonitrile, which was recently used to develop potent inhibitors of Tropomyosin receptor kinase (TRK), a key target in cancers driven by NTRK gene fusions. nih.gov Researchers used bioisosteric replacement and computer-aided drug design to synthesize a series of novel derivatives. nih.gov The study demonstrated that specific modifications led to a compound, designated C11, with significant antiproliferative effects. nih.gov This highlights how the indole-3-carbonitrile core can be systematically modified to enhance a desired biological profile. nih.gov

Similarly, derivatives of 7-nitro-1H-indole-2-carboxylic acid (an isomer of the title compound) were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for diabetes. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies led to a potent inhibitor with an IC₅₀ value of 0.99 μM, demonstrating the value of the 7-nitroindole (B1294693) scaffold in designing enzyme inhibitors. nih.govresearchgate.net

Table 1: Research Findings on Biologically Active Indole Derivatives

| Parent Scaffold | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| 1H-indole-3-carbonitrile | Tropomyosin receptor kinase (TRK) | Derivative C11 showed significant antiproliferative effects, induced apoptosis, and had an oral bioavailability of 15.2%. | nih.gov |

| 7-nitro-1H-indole-2-carboxylic acid | Fructose-1,6-bisphosphatase (FBPase) | Led to the discovery of a potent allosteric inhibitor (IC₅₀ of 0.99 μM) for potential diabetes treatment. | nih.govresearchgate.net |

| Indole-3-aldehyde | Bacterial and Fungal Strains | Hydrazone derivatives showed broad-spectrum antimicrobial activity, including against methicillin-resistant S. aureus (MRSA). | nih.gov |

| Indole Scaffold (General) | EGFR/SRC Kinase | Novel synthesized indole derivatives showed dual inhibitory activity and potent anticancer effects against breast, lung, and prostate cancer cell lines. | nih.gov |

Oncology: The indole scaffold is a well-established pharmacophore in the development of anti-cancer agents. mdpi.com The recent development of 1H-indole-3-carbonitrile derivatives as potent TRK inhibitors for NTRK fusion-positive cancers is a testament to the scaffold's current relevance in oncology. nih.gov Mechanistic studies showed these compounds work by arresting the cell cycle and inducing apoptosis. nih.gov Furthermore, other indole derivatives have been designed as dual inhibitors of EGFR and SRC kinases, which are implicated in aggressive phenotypes of lung, breast, and colon cancers. nih.gov

Infectious Diseases: Indole-based compounds have shown significant promise as anti-infective agents. nih.gov The indole core is being explored for developing drugs against multi-drug-resistant microbial infections. nih.gov Researchers have extensively investigated indole derivatives as potential treatments for tuberculosis, with some candidates targeting novel enzymes like DprE1. nih.gov Studies on a series of indole-3-aldehyde hydrazones revealed broad-spectrum antimicrobial activity, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This indicates that the indole scaffold, including functionalized variants like this compound, is a promising starting point for the discovery of new antibiotics. nih.gov

Role as a Precursor in Materials Science Research

The application of indole derivatives extends beyond medicine into materials science, particularly in the creation of functional organic materials. The analogue 7-Nitroindole-3-carboxaldehyde, for example, is used in the synthesis of fluorescent probes and dyes. chemimpex.com The unique electronic properties conferred by the indole ring combined with functional groups like the nitro group can be harnessed to create materials with specific optical or electronic characteristics, such as those used in biological imaging or advanced polymers. chemimpex.com

Environmental Fate and Degradation Studies of Nitro Indole Compounds

Biodegradation Pathways and Mechanisms

While no direct research on the biodegradation of 7-Nitro-1H-indole-3-carbonitrile is currently available, potential metabolic pathways can be inferred from studies on related compounds. The microbial degradation of nitroaromatic compounds and indole (B1671886) derivatives has been extensively documented.

Microorganisms have evolved various strategies to metabolize nitroaromatic compounds under both aerobic and anaerobic conditions. A frequent initial step is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group, which can make the molecule more susceptible to subsequent degradation. nih.gov In some instances, the nitro group can be completely removed from the aromatic ring as nitrite. nih.gov

The indole ring is also subject to microbial degradation. nih.gov A common mechanism involves the enzymatic hydroxylation of the ring, which is often the precursor to ring cleavage and further metabolism. nih.gov For instance, the degradation of indole-3-acetic acid, a structurally related plant hormone, is known to be initiated by a specific set of enzymes. nih.gov

Based on these established principles, two primary hypothetical biodegradation pathways for this compound can be proposed:

Pathway 1: Initial Nitro-Group Transformation: This pathway would commence with the enzymatic reduction of the nitro group at the 7-position of the indole ring. This would likely be carried out by microbial nitroreductases, leading to the formation of 7-amino-1H-indole-3-carbonitrile. This resulting amino derivative would likely be less recalcitrant and more amenable to subsequent enzymatic attack and ring cleavage.

Pathway 2: Initial Attack on the Indole Ring: An alternative scenario involves the initial enzymatic attack on the indole ring itself, likely through hydroxylation by monooxygenase or dioxygenase enzymes. The position of this hydroxylation could be influenced by the electronic effects of the nitro and nitrile substituents. Following hydroxylation, the indole ring could be cleaved, generating smaller aliphatic compounds that can be funneled into central metabolism. The fate of the nitro-substituted portion of the molecule in this pathway would depend on the specific cleavage mechanism.

The nitrile group (-CN) at the 3-position also plays a role in the molecule's biodegradability. Some microorganisms possess nitrile hydratase or nitrilase enzymes that can hydrolyze the nitrile to an amide and subsequently to a carboxylic acid, which is generally more biodegradable. However, the nitrile group can also contribute to the compound's persistence in the environment.

The following table summarizes the potential initial enzymatic reactions that could be involved in the biodegradation of this compound, based on the known metabolism of similar chemical structures.

| Enzyme Class | Potential Action on this compound | Anticipated Intermediate Product |

|---|---|---|

| Nitroreductase | Reduction of the 7-nitro group | 7-Amino-1H-indole-3-carbonitrile |

| Monooxygenase | Hydroxylation of the indole ring | Hydroxylated this compound |

| Dioxygenase | Dihydroxylation of the indole ring, potentially leading to denitration | Dihydroxy-indole-3-carbonitrile |

| Nitrilase/Nitrile Hydratase | Hydrolysis of the 3-carbonitrile group | 7-Nitro-1H-indole-3-carboxamide or 7-Nitro-1H-indole-3-carboxylic acid |

Photodegradation and Chemical Stability under Environmental Conditions

Specific experimental data on the photodegradation and chemical stability of this compound is not documented. However, the known photochemical properties of its constituent functional groups allow for a predictive analysis.

The indole nucleus is known to be photoreactive and can undergo various transformations upon exposure to ultraviolet (UV) radiation. sigmaaldrich.com Similarly, many nitroaromatic compounds are susceptible to photodegradation. mdpi.comfrontiersin.org This can occur through direct absorption of sunlight, leading to the excitation and subsequent reaction of the molecule, or indirectly through reactions with photochemically generated reactive species, such as hydroxyl radicals, which are ubiquitous in sunlit natural waters.

Potential photochemical degradation pathways for this compound may include:

Photoreduction of the nitro group: Similar to microbial processes, sunlight can provide the energy to reduce the nitro group, potentially forming the amino derivative.

Photooxidation of the indole ring: Attack by hydroxyl radicals or other photo-oxidants could lead to the hydroxylation and eventual cleavage of the indole ring.

Direct Photolysis: The molecule may possess a chromophore that absorbs light in the solar spectrum, leading to its direct decomposition into smaller fragments.

Regarding its chemical stability, a safety data sheet for the related compound 6-nitroindole (B147325) suggests it is stable under standard conditions but should be kept away from strong oxidizing agents. fishersci.com It is reasonable to assume that this compound exhibits similar stability. The same safety data sheet indicates that 6-nitroindole has low water solubility, which would limit its mobility in aquatic systems but could also lead to its partitioning into and accumulation in soil and sediment. fishersci.com

Ecological Impact Assessment

A formal ecological impact assessment for this compound has not been conducted. Therefore, its potential effects on ecosystems must be inferred from the ecotoxicological profiles of related compounds.

Nitroaromatic compounds as a class are associated with significant environmental and health concerns, with many exhibiting toxic, mutagenic, and even carcinogenic properties. nih.gov The toxicity of these compounds is often linked to the metabolic reduction of the nitro group, which can generate reactive intermediates that cause oxidative stress and damage to cellular components like DNA. nih.gov

While the indole moiety itself is a common feature of many natural and relatively benign molecules, the addition of a nitro group is a cause for concern. The presence of the nitro group in this compound suggests a potential for toxicity that warrants careful evaluation.

A comprehensive ecological risk assessment for this compound would require empirical data on several key endpoints:

Aquatic Toxicity: Determination of acute and chronic toxicity to a range of aquatic organisms, including algae (representing primary producers), invertebrates like Daphnia magna (representing primary consumers), and fish, is essential. epa.gov It is also important to assess the toxicity of major degradation products, which can sometimes be more toxic than the parent compound. frontiersin.org

Bioaccumulation Potential: The compound's octanol-water partition coefficient (Kow) is a key parameter for predicting its tendency to accumulate in the tissues of organisms. The low water solubility of the related compound 6-nitroindole suggests that this compound may have a propensity for bioaccumulation. fishersci.com

Effects on Microbial Communities: High concentrations of the compound in soil or water could be toxic to microbial communities, potentially disrupting essential ecosystem functions such as nutrient cycling.

The following table outlines the principal areas of concern for a hypothetical ecological impact assessment of this compound, based on the known properties of analogous compounds.

| Potential Ecological Impact | Basis for Concern (from related compounds) | Specific Data Required for Assessment |

|---|---|---|

| Aquatic Toxicity | Many nitroaromatic compounds are known to be toxic to aquatic organisms. nih.gov | LC50/EC50 values from standardized acute and chronic toxicity tests on fish, invertebrates, and algae. |

| Bioaccumulation | The low water solubility of related nitroindoles suggests a potential for bioaccumulation. fishersci.com | Experimentally determined octanol-water partition coefficient (Kow) and bioconcentration factor (BCF). |

| Soil and Sediment Toxicity | Potential to adsorb to and accumulate in soil and sediment. | Toxicity tests using representative soil-dwelling organisms (e.g., earthworms) and sediment-dwelling organisms. |

| Disruption of Microbial Functions | Potential antimicrobial properties associated with nitroaromatic compounds. | Studies on the inhibition of key microbial processes like soil respiration and nitrification. |

Future Directions and Emerging Research Avenues for 7 Nitro 1h Indole 3 Carbonitrile

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. mdpi.com The synthesis of indole (B1671886) derivatives, including 7-Nitro-1H-indole-3-carbonitrile, is an area where these principles can be effectively applied. tandfonline.comresearchgate.net

Current Research and Future Potential:

Microwave-Assisted Synthesis: This technique offers rapid heating, leading to shorter reaction times, higher yields, and often, cleaner reactions compared to conventional heating methods. mdpi.com Its application to the synthesis of various indole derivatives has been successful and could be optimized for this compound. mdpi.comtandfonline.com

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Research into using water, ionic liquids, or deep-eutectic solvents for indole synthesis is ongoing and presents a significant opportunity for greener production of this compound. tandfonline.comresearchgate.net

Catalysis: The development of reusable and non-toxic catalysts, including nanocatalysts and biocatalysts, can improve the atom economy and reduce waste in the synthesis of indole-containing compounds. mdpi.comresearchgate.net The use of plant extracts for nanoparticle synthesis is also a promising eco-friendly approach. ejcmpr.com

Multi-Component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently more efficient and generate less waste. tandfonline.comresearchgate.net Designing an MCR for this compound would be a significant step forward in its sustainable production.

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, increased product yields, reduced energy consumption. mdpi.com |

| Alternative Solvents | Reduced use of hazardous materials, improved safety profile of the synthesis. tandfonline.comresearchgate.net |

| Advanced Catalysis | Higher efficiency, recyclability of catalysts, lower environmental impact. mdpi.comresearchgate.net |

| Multi-Component Reactions | Increased atom economy, simplified purification processes, reduced waste. tandfonline.comresearchgate.net |

Advanced Functionalization Strategies for Diverse Chemical Space Exploration

To explore the full potential of this compound, researchers are investigating advanced methods to modify its structure. This allows for the creation of a diverse library of related compounds with potentially enhanced properties.

Key Functionalization Strategies:

C-H Functionalization: This modern approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For the this compound scaffold, this could enable the introduction of new functional groups at various positions on the indole ring system, leading to novel derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to attach different substituents to the this compound core, thereby modulating its electronic and steric properties.

Domino Reactions: These are one-pot reactions involving multiple bond-forming events, offering a rapid way to build molecular complexity. A domino reaction starting from a functionalized this compound could provide access to complex heterocyclic systems.

A study on the C4-arylation of 1H-indole-3-carbaldehydes demonstrated that even with a deactivating group at the C7 position, functionalization at the C4 position is possible. acs.org This suggests that similar strategies could be applied to this compound to generate novel C4-substituted derivatives.

| Functionalization Strategy | Potential Outcome for this compound |

| C-H Functionalization | Direct and efficient introduction of new chemical moieties. |

| Cross-Coupling Reactions | Versatile method for creating a wide range of derivatives. |

| Domino Reactions | Rapid construction of complex molecules from simpler precursors. |

Integrated Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry is accelerating drug discovery and materials science. For this compound, this integrated approach can provide deep insights into its properties and guide the design of new derivatives.

Applications of Integrated Research:

Predicting Reactivity and Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the this compound molecule. This can help in planning more efficient synthetic routes. Computational studies on similar molecules like Indole-7-carboxyldehyde have been used to analyze intramolecular charge transfer and predict nonlinear optical properties. researchgate.net

Structure-Based Drug Design: If this compound is identified as a hit in a biological screen, computational docking studies can be used to predict how it binds to its target protein. This information is invaluable for designing more potent and selective inhibitors.

Virtual Screening: Large virtual libraries of derivatives of this compound can be computationally screened against a biological target to identify the most promising candidates for synthesis and experimental testing. This can save significant time and resources. A recent study on 1H-indole-3-carbonitrile derivatives used computer-aided drug design (CADD) to develop potent TRK inhibitors. nih.gov

| Research Aspect | Computational Contribution | Experimental Contribution |

| Synthesis | Predicts reaction outcomes and optimal conditions. | Validates predictions and provides real-world data. |

| Biological Activity | Simulates binding to target proteins and predicts affinity. | Measures biological activity through in vitro and in vivo assays. |

| Property Optimization | Guides the design of derivatives with improved properties. | Synthesizes and characterizes new compounds. |

Translation of Research Findings into Novel Therapeutic Leads

The ultimate goal of studying compounds like this compound in a medicinal chemistry context is to translate research findings into new medicines. The indole nucleus is a common feature in many approved drugs and natural products with biological activity. tandfonline.comresearchgate.net

Pathway to Therapeutic Leads:

Identification of Biological Targets: The first step is to identify the biological targets of this compound through screening against a panel of enzymes, receptors, or cell lines. The related compound, 7-iodo-1H-indole-3-carbonitrile, has been investigated as a core fragment for developing new protein kinase inhibitors. mdpi.com

Lead Optimization: Once a "hit" is identified, medicinal chemists will systematically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties. This process often involves the synthesis and testing of hundreds of related compounds. For instance, derivatives of 1H-indole-3-carbonitrile have been developed as potent TRK inhibitors for cancer therapy. nih.gov

Preclinical Development: The most promising lead compounds will undergo further preclinical testing to evaluate their efficacy and safety in animal models of disease.

The journey from a laboratory chemical to a therapeutic agent is long and challenging, but the unique chemical structure of this compound makes it an intriguing starting point for drug discovery efforts.

Q & A

Q. How does the 7-nitro group alter the electrochemical properties of 1H-indole-3-carbonitrile, and which analytical methods characterize these changes?

- Cyclic voltammetry in acetonitrile reveals redox peaks at ~–1.2 V (nitro reduction) and +0.8 V (indole oxidation). Compare with 4-methoxy analogs to isolate nitro-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.